molecular formula C20H12BrCl B13135799 9-Bromo-10-(4-chlorophenyl)anthracene

9-Bromo-10-(4-chlorophenyl)anthracene

Cat. No.: B13135799
M. Wt: 367.7 g/mol
InChI Key: PGEUNRGGMJOLIB-UHFFFAOYSA-N
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Description

9-Bromo-10-(4-chlorophenyl)anthracene is an organic compound that belongs to the family of anthracene derivatives. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . The compound this compound is characterized by the presence of a bromine atom at the 9th position and a chlorophenyl group at the 10th position of the anthracene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-10-(4-chlorophenyl)anthracene typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. In this method, 9-bromoanthracene is reacted with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-10-(4-chlorophenyl)anthracene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 9th position can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The anthracene core can undergo oxidation to form anthraquinone derivatives.

    Reduction Reactions: The compound can be reduced to form dihydroanthracene derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted anthracene derivatives.

    Oxidation Reactions: Major products are anthraquinone derivatives.

    Reduction Reactions: Products include dihydroanthracene derivatives.

Scientific Research Applications

9-Bromo-10-(4-chlorophenyl)anthracene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of photophysical properties and as a fluorescent probe.

    Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.

    Industry: Utilized in the production of OLEDs and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 9-Bromo-10-(4-chlorophenyl)anthracene is primarily related to its photophysical properties. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. The molecular targets and pathways involved include the interaction with light and the subsequent emission of photons. This property is exploited in various applications such as OLEDs and fluorescent probes .

Comparison with Similar Compounds

Similar Compounds

  • 9-Bromo-10-(4-methoxyphenyl)anthracene
  • 9-Bromo-10-(4-nitrophenyl)anthracene
  • 9-Bromo-10-(4-phenyl)anthracene

Uniqueness

9-Bromo-10-(4-chlorophenyl)anthracene is unique due to the presence of both bromine and chlorophenyl groups, which impart distinct photophysical properties. Compared to other similar compounds, it exhibits different absorption and emission spectra, making it suitable for specific applications in optoelectronics and fluorescence-based studies .

Properties

Molecular Formula

C20H12BrCl

Molecular Weight

367.7 g/mol

IUPAC Name

9-bromo-10-(4-chlorophenyl)anthracene

InChI

InChI=1S/C20H12BrCl/c21-20-17-7-3-1-5-15(17)19(13-9-11-14(22)12-10-13)16-6-2-4-8-18(16)20/h1-12H

InChI Key

PGEUNRGGMJOLIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=CC=C(C=C4)Cl

Origin of Product

United States

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